molecular formula C17H15FN4O B2588446 N-(6,7-dimethyl-2-quinoxalinyl)-N'-(3-fluorophenyl)urea CAS No. 672950-00-4

N-(6,7-dimethyl-2-quinoxalinyl)-N'-(3-fluorophenyl)urea

Cat. No.: B2588446
CAS No.: 672950-00-4
M. Wt: 310.332
InChI Key: ANOGMMJBVUXMPG-UHFFFAOYSA-N
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Description

N-(6,7-dimethyl-2-quinoxalinyl)-N'-(3-fluorophenyl)urea is a useful research compound. Its molecular formula is C17H15FN4O and its molecular weight is 310.332. The purity is usually 95%.
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Scientific Research Applications

Molecular Imaging Agents for Angiogenesis

Diaryl ureas with the N-(6,7-dimethyl-2-quinoxalinyl)-N'-(3-fluorophenyl)urea structure have been explored as potential PET biomarkers for angiogenic processes. These compounds, acting as VEGFR-2/PDGFR dual inhibitors, have shown promise in molecular imaging, particularly in tracking angiogenesis. The synthesis of fluorine-18 labeled variants of these inhibitors enables their use in positron emission tomography (PET) for detailed imaging of angiogenesis related to cancer and other diseases (Ilovich et al., 2008).

Chemosensors for Fluoride Ion

Research into chemosensors has led to the development of compounds based on the N-Phenyl-N'-(3-quinolinyl)urea framework, which exhibit selective and sensitive detection of fluoride ions. These sensors operate through a proton transfer mechanism, showcasing a remarkable ratiometric fluorescent response, making them highly effective for fluoride ion detection in various environmental and biological samples (Jia et al., 2009).

Material Science and Polymer Research

In material science, N,N'-diaryl ureas serve as model systems for studying aggregation phenomena in polymers. Specifically, studies on N,N'-diphenyl urea derivatives have helped in understanding the behavior of poly(phenyleneethynylenes) (PPEs) under various conditions, significantly contributing to the development of materials with tailored optical properties for applications ranging from electronics to biotechnology (Ricks et al., 2004).

Synthesis of Bioactive Compounds

The structure of this compound has inspired the synthesis of novel bioactive compounds, particularly in the pursuit of new anticancer agents. Diaryl urea derivatives have been synthesized with modifications aimed at enhancing their biochemical activity, showing potential as inhibitors for various enzymes and receptors critical in cancer progression (Sadeghian-Rizi et al., 2018).

Sensing and Detection Technologies

Innovations in sensing technologies have also benefited from the chemical properties of diaryl ureas and quinoxalines. Compounds with the this compound skeleton have been employed in the development of fluorescent chemosensors and biosensors, demonstrating applications in environmental monitoring, diagnostic assays, and chemical analysis (Mazumdar et al., 2016).

Properties

IUPAC Name

1-(6,7-dimethylquinoxalin-2-yl)-3-(3-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c1-10-6-14-15(7-11(10)2)21-16(9-19-14)22-17(23)20-13-5-3-4-12(18)8-13/h3-9H,1-2H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOGMMJBVUXMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1C)NC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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